molecular formula C14H12Cl2 B3113329 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene CAS No. 19482-16-7

1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene

Cat. No.: B3113329
CAS No.: 19482-16-7
M. Wt: 251.1 g/mol
InChI Key: FCGYJGNGFZOXKM-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene can be synthesized through a multi-step process involving the chlorination of 4-chloro-3-methylphenyl-2-methylbenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

  • Substitution reactions yield various substituted aromatic compounds.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in the formation of hydrocarbons.

Scientific Research Applications

1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

  • 4-Chlorophenol
  • 4-Chlorobenzyl chloride
  • 4-Chloro-3-methylphenol

Comparison: 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene is unique due to the presence of both chlorine and methyl groups on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGYJGNGFZOXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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